molecular formula C14H14BrNO B1416345 N-[4-(4-Bromophenoxy)benzyl]-N-methylamine CAS No. 1082875-57-7

N-[4-(4-Bromophenoxy)benzyl]-N-methylamine

Cat. No.: B1416345
CAS No.: 1082875-57-7
M. Wt: 292.17 g/mol
InChI Key: OIAJATZDPGREMP-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenoxy)benzyl]-N-methylamine (CAS: 1344219-13-1) is a secondary amine featuring a benzyl backbone substituted with a 4-bromophenoxy group at the para-position and a methyl group on the nitrogen. This compound, listed as discontinued by CymitQuimica (), serves as a synthetic intermediate in organic chemistry.

Properties

IUPAC Name

1-[4-(4-bromophenoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-16-10-11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAJATZDPGREMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Bromophenoxy)benzyl]-N-methylamine typically involves the reaction of 4-bromophenol with benzyl chloride to form 4-(4-bromophenoxy)benzyl chloride. This intermediate is then reacted with N-methylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including distillation and recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Bromophenoxy)benzyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxybenzyl derivatives.

Scientific Research Applications

N-[4-(4-Bromophenoxy)benzyl]-N-methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-Bromophenoxy)benzyl]-N-methylamine involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the benzylamine structure can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromophenoxy vs. Methoxy: The bromophenoxy group in the target compound enhances electron-withdrawing effects compared to methoxy substituents (e.g., in N-Methyl 4-methoxyphenethylamine ).
  • Bromine vs. Fluorine : AV-45 incorporates fluorine for PET imaging, while bromine in the target compound may hinder blood-brain barrier penetration, limiting neurological applications.

Stability and Reactivity

  • Discontinuation Factors : The target compound’s discontinued status may stem from instability under acidic/basic conditions or competing side reactions (e.g., ether cleavage). In contrast, AV-45 is stabilized by fluorinated ether groups for in vivo stability.
  • Electrochemical Behavior : N-Methylamines with bulky substituents (e.g., tert-butyl in derivatives) exhibit higher yields in electrochemical fluorination compared to simpler analogs .

Biological Activity

N-[4-(4-Bromophenoxy)benzyl]-N-methylamine is an organic compound with significant potential in medicinal chemistry, particularly in the fields of cancer treatment and antimicrobial activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • A bromophenoxy group , which enhances lipophilicity and may influence biological interactions.
  • A benzyl group , providing structural stability and potential for further derivatization.
  • A methylamine moiety , which can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Similar compounds have demonstrated the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways critical in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.2Apoptosis induction
Compound BLung Cancer3.8Cell cycle arrest
This compoundColorectal Cancer4.5Enzyme inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, potentially offering a new avenue for treating infections resistant to conventional antibiotics.

Case Studies

  • Study on Anticancer Efficacy : A study conducted on a series of brominated benzylamines, including this compound, demonstrated significant cytotoxic effects against colorectal cancer cells. The study highlighted its potential as a lead compound for further development in targeted cancer therapies.
  • Antimicrobial Evaluation : In another study, the compound was tested against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-Bromophenoxy)benzyl]-N-methylamine
Reactant of Route 2
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N-[4-(4-Bromophenoxy)benzyl]-N-methylamine

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